molecular formula C9H12N2 B2708808 1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile CAS No. 1344240-52-3

1-(Prop-2-yn-1-yl)piperidine-4-carbonitrile

Cat. No.: B2708808
CAS No.: 1344240-52-3
M. Wt: 148.209
InChI Key: BLIPUZLPSIPOOM-UHFFFAOYSA-N
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Description

1-Prop-2-ynylpiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1344240-52-3 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 1-(2-propynyl)-4-piperidinecarbonitrile . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for 1-Prop-2-ynylpiperidine-4-carbonitrile is 1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

1-Prop-2-ynylpiperidine-4-carbonitrile is a powder that is stored at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point were not found in the search results.

Scientific Research Applications

Novel Inhibitors and Antagonists Development

Compounds structurally related to "1-Prop-2-ynylpiperidine-4-carbonitrile" have been explored for their potential in inhibiting xanthine oxidoreductase, indicating potential applications in treating hyperuricemia and gout through the inhibition of uric acid production (Matsumoto et al., 2011). Similarly, derivatives have shown promise as serotonin 5-HT3 receptor antagonists, suggesting a potential role in addressing conditions such as irritable bowel syndrome and chemotherapy-induced nausea (Mahesh, Perumal, & Pandi, 2004).

Anticancer Research

In the realm of anticancer research, benzochromene derivatives synthesized from similar nitrile compounds have demonstrated anti-proliferative properties against colorectal cancer cell lines, highlighting their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019). This suggests that structurally related compounds could also hold promise in cancer treatment strategies.

Antimicrobial and Antifungal Applications

Research into furan and pyrrolidin-cyanopyridine derivatives has unveiled their antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Loğoğlu et al., 2010); (Bogdanowicz et al., 2013).

Material Science and Corrosion Inhibition

In material science, the investigation of naphthyridine and pyridine derivatives has demonstrated their potential as corrosion inhibitors, which could be of significant interest in protecting metals against corrosion, especially in acidic environments (Verma et al., 2015).

Fluorescent Chemosensors

Dimethylfuran tethered 2-aminopyridine-3-carbonitrile derivatives have been identified as fluorescent chemosensors for Fe3+ ions and picric acid, offering applications in environmental monitoring and safety (Shylaja et al., 2020).

Properties

IUPAC Name

1-prop-2-ynylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-6-3-9(8-10)4-7-11/h1,9H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIPUZLPSIPOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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